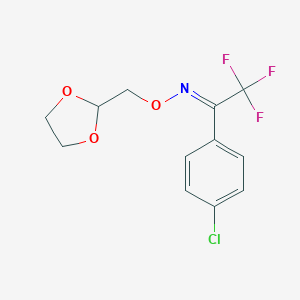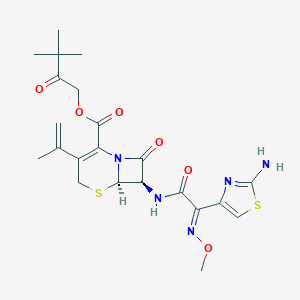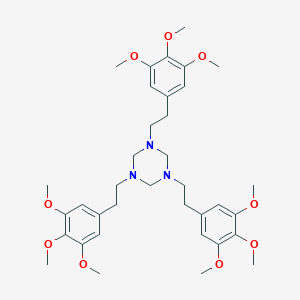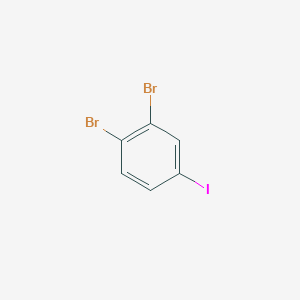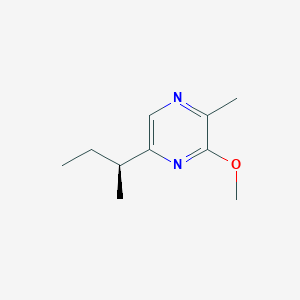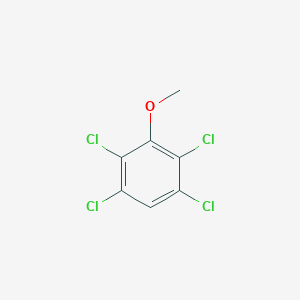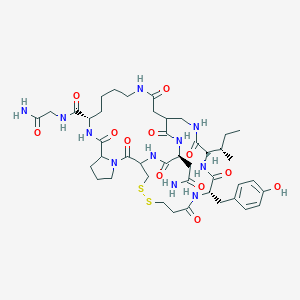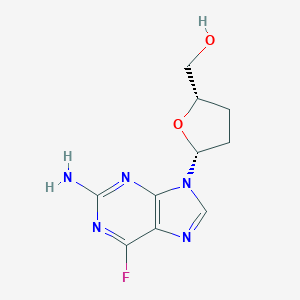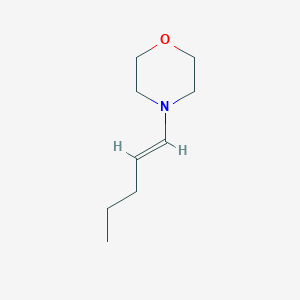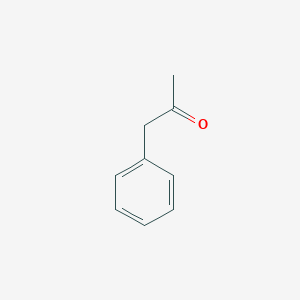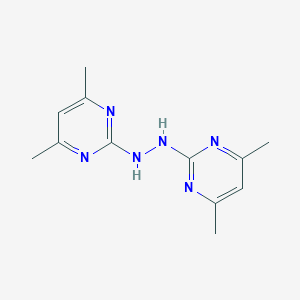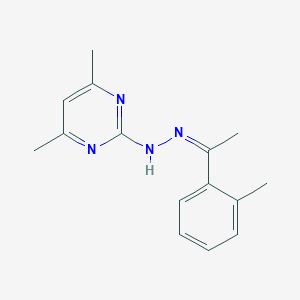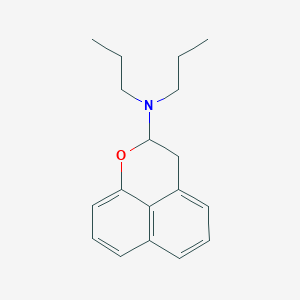
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene, commonly known as DPA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has unique optical properties that make it useful in a variety of applications.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the chelation of metal ions. DPA has a nitrogen and an oxygen atom that can coordinate with metal ions, forming a complex that is fluorescent.
生化学的および生理学的効果
DPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and can be used in live-cell imaging experiments.
実験室実験の利点と制限
One of the main advantages of DPA is its high selectivity for certain metal ions. This makes it useful in a variety of applications, such as the detection of metal ions in biological samples. However, one limitation of DPA is its low quantum yield, which can make it difficult to detect in some experiments.
将来の方向性
There are several future directions for the use of DPA in scientific research. One possible direction is the development of new fluorescent probes based on DPA. These probes could have improved optical properties and selectivity for certain metal ions. Another direction is the use of DPA in the development of new biosensors for the detection of metal ions in environmental and clinical samples. Finally, DPA could be used in the development of new imaging techniques for the detection of metal ions in living organisms.
In conclusion, DPA is a unique fluorescent molecule that has been widely used in scientific research. Its high selectivity for certain metal ions makes it useful in a variety of applications, and there are several future directions for its use in scientific research.
合成法
DPA can be synthesized using a simple two-step process. The first step involves the reaction of dipropylamine with 2-chloro-1,3-dimethylimidazolinium chloride to form 2-dipropylamino-1,3-dimethylimidazolinium chloride. The second step involves the reaction of this intermediate with 1,2-epoxyoctane to form DPA.
科学的研究の応用
DPA has been used in a variety of scientific research applications. One of the most common uses of DPA is as a fluorescent probe for the detection of metal ions. DPA has a high affinity for certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
特性
CAS番号 |
132766-67-7 |
|---|---|
製品名 |
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
N,N-dipropyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C18H23NO/c1-3-11-19(12-4-2)17-13-15-9-5-7-14-8-6-10-16(20-17)18(14)15/h5-10,17H,3-4,11-13H2,1-2H3 |
InChIキー |
NWRZBSLJIXDGFG-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
正規SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
同義語 |
2-dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



